molecular formula C12H14N2O3 B3068712 (2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester CAS No. 74581-23-0

(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester

Cat. No. B3068712
CAS RN: 74581-23-0
M. Wt: 234.25 g/mol
InChI Key: CDXGBTHUBAPZAG-UHFFFAOYSA-N
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Description

“(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester” is a chemical compound with the molecular formula C17H22N2O5 . It is a solid substance and is used in the manufacture of a new type of antihypertensive drug, an angiotensin-converting enzyme inhibitor (ACE-I) called Benazepril .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A high-yielding synthesis method for the compound, starting from 2,4-dimethylaniline, involves several steps including N-alkylation, carbamoylation, hydrolysis, activation using thionyl chloride, and intramolecular cyclization via Friedel–Crafts reaction (Vaid et al., 2014).
  • Applications in Drug Synthesis : The compound is used in the enantioselective synthesis of benazepril.HCl, an antihypertensive drug, demonstrating its role in pharmaceutical development (Yu et al., 2006).

Structural and Physical Characteristics

  • X-Ray Diffraction Data : Detailed X-ray diffraction patterns have been obtained for related compounds, providing insights into their crystal structures (Macías et al., 2011).
  • Hydrogen-Bonded Assembly : Investigations into the hydrogen-bonded assembly in related benzazepine derivatives reveal complex structures in various dimensions, highlighting the molecular interactions and stability of these compounds (Guerrero et al., 2014).

Potential Therapeutic Applications

  • Prodrug Forms for Dopaminergic Drugs : Carbamic acid esters of related dopaminergic drugs have been synthesized and evaluated as potential prodrug forms, indicating the compound's relevance in developing medications with improved pharmacokinetic profiles (Hansen et al., 1991).
  • Sulfochlorination for Therapeutic Compounds : Sulfochlorination of a similar compound led to regioselective formation of a derivative with promising therapeutic potential, suggesting applications in creating new medicinal compounds (Dorogov et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

The future directions for this compound are likely tied to its use in the manufacture of antihypertensive drugs like Benazepril . As research in this area continues, new applications and synthesis methods for this compound may be discovered.

properties

IUPAC Name

methyl N-(4-oxo-1,2,3,5-tetrahydro-3-benzazepin-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-12(16)14-10-9-5-3-2-4-8(9)6-7-13-11(10)15/h2-5,10H,6-7H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXGBTHUBAPZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1C2=CC=CC=C2CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester
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(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester
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(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester
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(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester
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(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester

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